Gamma-6Z-Dodecenolactone-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-6Z-Dodecenolactone-d2 is a deuterated analog of Gamma-6Z-Dodecenolactone. This compound is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen. Deuteration is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds, as the presence of deuterium can influence the behavior of the molecule in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gamma-6Z-Dodecenolactone-d2 typically involves the incorporation of deuterium into the parent compound, Gamma-6Z-Dodecenolactone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated precursors. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Gamma-6Z-Dodecenolactone-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form, such as an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Gamma-6Z-Dodecenolactone-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of lactones in biological systems.
Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Gamma-6Z-Dodecenolactone-d2 involves its interaction with molecular targets in biological systems. The presence of deuterium can alter the compound’s metabolic stability and pharmacokinetics, leading to differences in how it is processed by the body. This can provide valuable insights into the behavior of similar compounds and their potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Gamma-6Z-Dodecenolactone: The non-deuterated parent compound.
Gamma-6Z-Dodecenolactone-d3: A variant with three deuterium atoms.
Gamma-6Z-Dodecenolactone-d4: A variant with four deuterium atoms.
Uniqueness
Gamma-6Z-Dodecenolactone-d2 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of two deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding the behavior of lactones in various systems .
Properties
Molecular Formula |
C12H20O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
5-[(Z)-2,3-dideuteriooct-2-enyl]oxolan-2-one |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3/b7-6-/i6D,7D |
InChI Key |
QFXOXDSHNXAFEY-RFLMMHNCSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CC1CCC(=O)O1)/CCCCC |
Canonical SMILES |
CCCCCC=CCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.